molecular formula C10H17N3O2 B3049028 tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate CAS No. 1909305-37-8

tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Cat. No.: B3049028
CAS No.: 1909305-37-8
M. Wt: 211.26
InChI Key: OZLVHKOTGJTGKW-UHFFFAOYSA-N
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Description

Product Name: tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate CAS Registry Number: 1909305-37-8 Molecular Formula: C 10 H 17 N 3 O 2 Molecular Weight: 211.26 g/mol . This chemical compound features a pyrazole core, a privileged scaffold in medicinal chemistry and drug discovery due to its versatility in interacting with various biological targets . The structure integrates a protected amino acid ester, making it a valuable bifunctional building block for synthetic organic chemistry. It is designed for the synthesis of novel heterocyclic compounds and complex molecules for pharmaceutical research . Research Applications: • Building Block in Drug Discovery: Serves as a key intermediate in the synthesis of novel heterocyclic amino acids and other complex target molecules for high-throughput screening and library development . • Pyrazole Functionalization: The structure is amenable to further functionalization, allowing researchers to explore structure-activity relationships (SAR) in the development of new bioactive compounds . • Agrochemical and Material Science Research: The pyrazole heterocycle is also explored in multiple scientific and industrial fields, including agrochemical and material chemistry applications . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Refer to the Safety Datasheet for detailed handling information. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-2-(2-methylpyrazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)7-5-6-12-13(7)4/h5-6,8H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLVHKOTGJTGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157046
Record name 1H-Pyrazole-5-acetic acid, α-amino-1-methyl-, 1,1-dimethylethyl ester
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Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-37-8
Record name 1H-Pyrazole-5-acetic acid, α-amino-1-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909305-37-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-acetic acid, α-amino-1-methyl-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate
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Preparation Methods

Hydrazine-Mediated Cyclocondensation

The pyrazole ring is synthesized by reacting 1,3-diketones or β-ketonitriles with methylhydrazine. For example, β-ketonitrile intermediates derived from Boc-protected amino acids undergo cyclization with hydrazine monohydrate in ethanol at 0–25°C, yielding 5-aminopyrazole derivatives. Subsequent alkylation with tert-butyl chloroacetate in the presence of sodium ethoxide introduces the ester group.

Reaction Conditions :

  • Hydrazine cyclization : Ethanol, 48 hours, 85% yield.
  • Esterification : Dichloromethane, triethylamine, 0°C to room temperature, 72% yield.

Acid-Catalyzed Cyclization

Alternative routes employ 2-aminophenol derivatives condensed with benzoyl chloride under acidic conditions (e.g., HCl/MeOH), followed by cyclization to form the benzoxazole intermediate, which is further functionalized. While less direct for pyrazole synthesis, this method highlights the versatility of cyclization strategies in heterocycle formation.

Method 2: Nitro Group Reduction

Nitro Intermediate Synthesis

tert-Butyl 2-nitro-2-(1-methyl-1H-pyrazol-5-yl)acetate serves as a precursor, synthesized via nucleophilic substitution of tert-butyl bromoacetate with 1-methyl-5-nitropyrazole. The nitro group is introduced using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C).

Reaction Conditions :

  • Nitration : HNO₃/H₂SO₄, 0°C, 4 hours, 68% yield.
  • Alkylation : K₂CO₃, DMF, 60°C, 12 hours, 75% yield.

Catalytic Hydrogenation

The nitro intermediate undergoes reduction using H₂/Pd-C in ethanol or ammonium formate in methanol, yielding the target amine. This method avoids harsh acidic conditions, preserving ester functionality.

Optimized Conditions :

  • Catalyst : 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 6 hours, 92% yield.
  • Selectivity : No over-reduction or ester hydrolysis observed.

Method 3: Palladium-Catalyzed Coupling

Suzuki-Miyaura Arylation

Aryl halides (e.g., 5-bromo-1-methylpyrazole) couple with tert-butyl 2-aminoacetate derivatives via Pd(PPh₃)₄ catalysis. This method enables late-stage functionalization but requires pre-synthesized boronic acids.

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 24 hours.
  • Yield : 58%.

Direct C-H Activation

Recent advances utilize Pd(OAc)₂ with directing groups (e.g., pyridine) to arylate pyrazole at the C5 position. While promising, yields remain moderate (40–50%) due to competing side reactions.

Method 4: Deprotection and Esterification

Boc Deprotection

tert-Butyl 2-(N-Boc-amino)-2-(1-methyl-1H-pyrazol-5-yl)acetate is treated with HCl in dioxane/dichloromethane (4 M, 1:1 v/v) to remove the Boc group, yielding the amine hydrochloride salt.

Conditions :

  • Acid Concentration : 4 M HCl/dioxane, 12 hours, room temperature.
  • Yield : 89%.

Esterification of Carboxylic Acid

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is esterified with tert-butanol using DCC/DMAP in dichloromethane.

Optimization :

  • Coupling Agent : DCC (1.2 equiv), DMAP (0.1 equiv), 0°C to RT, 18 hours.
  • Yield : 78%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Condensation-Cyclization Hydrazine cyclization 85% Atom-economical, scalable Multi-step, purification challenges
Nitro Reduction Catalytic hydrogenation 92% High yield, mild conditions Requires nitro precursor
Palladium Coupling Suzuki-Miyaura arylation 58% Modular, late-stage diversification Low yield, expensive catalysts
Deprotection-Esterification Boc removal, esterification 78% Straightforward, high purity Acid-sensitive intermediates

Chemical Reactions Analysis

tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Scientific Research Applications

tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate with structurally related α-amino esters and pyrazole derivatives, focusing on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Biological/Industrial Relevance References
This compound C₁₀H₁₇N₃O₂ 211.26 1-Methylpyrazole, tert-butyl tert-butyl Intermediate in kinase inhibitor synthesis
Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate C₈H₁₁N₃O₂ 181.19 1-Methylpyrazole, methyl methyl Precursor for chiral ligands; lower lipophilicity
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate C₉H₁₁F₃N₂O₂ 236.19 1-Methyl-3-CF₃-pyrazole, ethyl ethyl Enhanced electronegativity for target binding
2-Amino-2-(4-bromophenyl)acetic acid C₈H₈BrNO₂ 244.06 4-Bromophenyl N/A (free acid) Halogenated analog for radiolabeling
tert-Butyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate C₁₅H₁₉N₃O₂ 273.33 3-Amino-5-phenylpyrazole, tert-butyl tert-butyl Potential anticancer activity

Key Observations:

Steric and Electronic Effects: The tert-butyl ester in the main compound provides steric bulk, reducing hydrolysis rates compared to methyl or ethyl esters . This enhances stability in biological environments.

Biological Applications :

  • Pyrazole-containing analogs are prevalent in anticancer and kinase inhibitor research. For example, the title compound is a precursor in pan-Tropomyosin receptor kinase (TRK) inhibitors , while the phenyl-substituted analog (CAS 2639441-31-7) shows promise in anticancer lead optimization .

Physicochemical Properties :

  • The molecular weight and lipophilicity of tert-butyl derivatives (e.g., 211.26–273.33 g/mol) make them suitable for blood-brain barrier penetration, whereas smaller esters (e.g., methyl) may favor solubility in aqueous systems .

Commercial and Research Implications

The global availability of this compound from suppliers in China, India, and Europe underscores its industrial demand . Its structural versatility allows derivatization into more complex molecules, as seen in pyrazolo-thienopyrimidine hybrids . Future research should explore:

  • Structure-Activity Relationships (SAR) for optimizing kinase inhibition.
  • Metabolic Stability comparisons between tert-butyl and alternative ester groups.

Biological Activity

tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS No. 1909305-37-8) is an organic compound characterized by its pyrazole ring structure, which contains two nitrogen atoms within a five-membered heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₁₀H₁₇N₃O₂
  • Molecular Weight : 211.26 g/mol
  • Chemical Structure : The compound features a tert-butyl group, an amino group, and a methyl-substituted pyrazole, which contribute to its biological activity and chemical reactivity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrazole ring allows for modulation of various biological pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Anticancer Potential

A study exploring the anticancer properties of pyrazole derivatives highlighted the ability of similar compounds to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. While direct studies on this compound are sparse, its structural similarities to active compounds suggest potential efficacy against tumors .

Pharmacological Applications

In medicinal chemistry, this compound serves as an intermediate in synthesizing various pharmaceutical agents. Its derivatives have been investigated for their roles in treating conditions such as inflammation, pain, and cancer. The compound's pharmacological profile is still under exploration, with ongoing research aimed at elucidating its full therapeutic potential .

Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential anticancer activity; enzyme inhibition
Similar Pyrazole Derivative AInhibits tumor growth via apoptosis
Similar Pyrazole Derivative BModulates kinase activity related to cancer

Summary of Research Findings

Study FocusKey Findings
Anticancer ActivitySuggests potential efficacy against various cancers; requires further investigation
Enzyme InteractionsMay inhibit key signaling pathways; specific targets yet to be identified
Medicinal Chemistry ApplicationsServes as an intermediate for synthesizing active pharmaceutical ingredients

Q & A

Basic Questions

Q. What are the established synthetic methodologies for tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, and how are reaction conditions optimized to enhance yield?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl glycinate derivatives with functionalized pyrazole intermediates. For example, tert-butyl esters can be synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions. Optimization includes controlling temperature (e.g., 0–25°C for sensitive intermediates), using catalysts like DMAP for esterification, and employing protecting groups for the amino moiety to prevent side reactions. Solvent selection (e.g., THF or DMF) and stoichiometric ratios of reactants are critical for maximizing yields .

Q. How can researchers employ spectroscopic techniques (e.g., NMR, IR) to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR can identify the tert-butyl singlet (~1.4 ppm), pyrazole protons (6.5–7.5 ppm), and amino protons (exchangeable, broad ~2–3 ppm). 13C^{13}C NMR confirms ester carbonyls (~165–170 ppm) and pyrazole carbons.
  • IR : Peaks at ~3300 cm1^{-1} (N–H stretch) and ~1720 cm1^{-1} (ester C=O) validate functional groups.
  • Purity : HPLC with a C18 column (acetonitrile/water gradient) quantifies impurities. Cross-referencing with elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to moisture.
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Consult SDS for compound-specific hazards (e.g., skin/eye irritation) .

Advanced Research Questions

Q. What challenges are encountered in the crystallographic analysis of this compound, and how can software like SHELX address these issues?

  • Methodological Answer : Challenges include low crystal quality, twinning, and weak diffraction due to flexible substituents. SHELX software (SHELXL for refinement) resolves these by:

  • Using high-resolution data (>1.0 Å) to refine hydrogen positions.
  • Applying restraints for disordered tert-butyl groups.
  • Analyzing hydrogen-bonding networks via graph-set notation (e.g., Etter’s rules) to identify supramolecular motifs. Refinement metrics (R1_1, wR2_2) should be <5% for reliable results .

Q. How should researchers resolve discrepancies between experimental spectroscopic data and computational predictions during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., 1H^1H NMR shifts) arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies include:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to simulate NMR shifts (accounting for solvent with PCM models).
  • Variable-Temperature NMR : Detect rotational barriers or tautomeric equilibria.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks and validate coupling patterns .

Q. What is the mechanistic role of the tert-butyl group in the stability and reactivity of this compound under various reaction conditions?

  • Methodological Answer : The tert-butyl group:

  • Steric Protection : Shields the amino group from nucleophilic attack, enhancing stability in acidic/basic media.
  • Solubility : Improves lipophilicity in non-polar solvents (e.g., dichloromethane).
  • Deprotection : Cleaved under strong acids (e.g., TFA) to yield free amines for further functionalization. Kinetic studies (e.g., monitoring by 1H^1H NMR) quantify deprotection rates .

Q. In what ways can this compound serve as a precursor in the synthesis of bioactive molecules, and what coupling strategies are effective?

  • Methodological Answer : The compound is a versatile intermediate for:

  • Peptide Mimetics : Amide coupling (EDC/HOBt) with carboxylic acids.
  • Heterocyclic Libraries : Suzuki-Miyaura cross-coupling (Pd catalysts) with aryl boronic acids.
  • Kinase Inhibitors : Substitution of the tert-butyl group with pharmacophores (e.g., sulfonamides). Validate bioactivity via enzymatic assays (IC50_{50}) and docking studies (e.g., AutoDock Vina) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate
Reactant of Route 2
tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

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